molecular formula C9H10N2 B11921758 2,5-Dimethyl-2H-indazole

2,5-Dimethyl-2H-indazole

Cat. No.: B11921758
M. Wt: 146.19 g/mol
InChI Key: QBHQMNUEUPJFGS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of two methyl groups at the 2 and 5 positions of the indazole ring distinguishes this compound from other indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. The use of catalysts like copper or silver can facilitate the cyclization process, leading to the desired product in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.

    Substitution: The methyl groups and other positions on the indazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-Dimethyl-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Another member of the indazole family, differing in the position of the nitrogen atom.

    2H-Indazole: The parent compound without the methyl substitutions.

    2,3-Dimethyl-2H-indazole: Similar structure with methyl groups at different positions.

Uniqueness

2,5-Dimethyl-2H-indazole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to other indazole derivatives .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2,5-dimethylindazole

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)6-11(2)10-9/h3-6H,1-2H3

InChI Key

QBHQMNUEUPJFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(N=C2C=C1)C

Origin of Product

United States

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